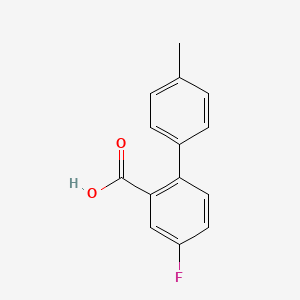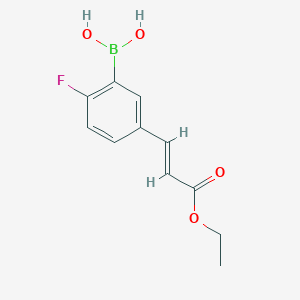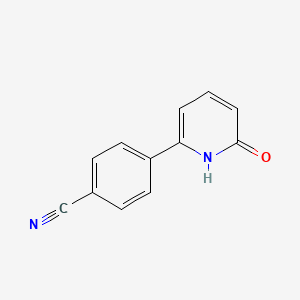
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine” is a chemical compound with the CAS Number: 137276-71-2 . It has a molecular weight of 222.6 and its IUPAC name is the same as the given name . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClF3N2/c9-6-3-5 (8 (10,11)12)13-7 (14-6)4-1-2-4/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is in liquid form . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . Its presence can enhance the biological activity and metabolic stability of pharmaceuticals. This compound could serve as a precursor in synthesizing new drug candidates, particularly in the development of small-molecule therapeutics targeting various diseases.
Agrochemical Synthesis
Compounds with a trifluoromethyl group, like our subject compound, are often used in the synthesis of agrochemicals . They can contribute to the creation of novel pesticides and herbicides, offering potentially improved efficacy and safety profiles for crop protection.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be used to develop new veterinary drugs . Its structural features might be beneficial in creating treatments that are more effective and have fewer side effects for animals.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, often related to nucleotide synthesis and metabolism . The impact of this compound on these or other pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially influencing its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter the activity of the enzyme and influence the cellular processes in which the enzyme is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJYUKFNRCJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)









![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

